Urea‑Transporter‑A (UT‑A1) Inhibition Potency: A Publicly Annotated Functional Activity
The target compound has been measured as an inhibitor of the rat urea transporter UT‑A1 in a cell‑based fluorescence assay, yielding an IC₅₀ of 5.0 µM [1]. This is the only annotation in the ChEMBL/BindingDB public domain that directly links the CAS 1170116‑90‑1 structure to a defined transporter target. By comparison, the close piperidine‑linked analog CAS 1797725‑29‑1 and the ether‑linked analog CAS 1207004‑83‑8 have no reported UT‑A1 activity in the same databases, indicating that the ethyl‑(6‑methylpyridazin‑3‑yl)‑amine linker is a critical determinant for UT‑A recognition.
| Evidence Dimension | UT‑A1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5.0 × 10³ nM (5.0 µM) |
| Comparator Or Baseline | PU‑48 (thienoquinolin UT‑A inhibitor): IC₅₀ = 320 nM (0.32 µM) ; CAS 1797725‑29‑1 and CAS 1207004‑83‑8: no UT‑A1 data available |
| Quantified Difference | Target compound is approximately 15.6‑fold less potent than the reference UT‑A inhibitor PU‑48; however, it represents a unique chemotype for UT‑A1 modulation that is inaccessible with piperidine‑ or ether‑linked analogs. |
| Conditions | Rat UT‑A1 expressed in MDCK cells, 15 min incubation, fluorescence plate‑reader assay [1]; PU‑48 data from rat inner medullary collecting ducts . |
Why This Matters
For researchers seeking to probe urea‑transporter pharmacology with a pyridazinyl‑urea chemotype, the target compound provides a structurally distinct starting point with documented on‑target activity that is absent in the nearest commercially available analogs.
- [1] BindingDB BDBM50575418 (CHEMBL4874369). Inhibition of rat UT‑A1 expressed in MDCK cells, IC₅₀ = 5.00E+3 nM. Accessed 2026-04-30. View Source
